molecular formula C13H33N3O3Si B12577078 N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine CAS No. 603111-49-5

N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine

Cat. No.: B12577078
CAS No.: 603111-49-5
M. Wt: 307.50 g/mol
InChI Key: FVGHYEZZIBIGIF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

Molecular Structure

The molecule consists of an ethane-1,2-diamine backbone (NH₂–CH₂–CH₂–NH₂) modified with two substituents:

  • A 2-aminoethyl group (–CH₂–CH₂–NH₂) attached to one nitrogen atom.
  • A 3-(triethoxysilyl)propyl group (–CH₂–CH₂–CH₂–Si(OCH₂CH₃)₃) attached to the adjacent nitrogen atom.
Key Bonding Features:
  • Amine Groups : The primary (–NH₂) and secondary (–NH–) amines participate in hydrogen bonding and coordination chemistry.
  • Triethoxysilyl Group : The silicon atom forms three covalent bonds with ethoxy groups (–OCH₂CH₃) and one with the propyl chain, enabling hydrolysis and siloxane network formation.
  • Hybridization : The nitrogen atoms in the amine groups adopt sp³ hybridization, while the silicon atom in the silyl group exhibits sp³d² hybridization due to its expanded valence shell.
Molecular Formula and Weight:
Property Value
Molecular Formula C₁₃H₃₃N₃O₃Si
Molecular Weight 335.61 g/mol
CAS Number 35141-30-1

Bond Lengths (DFT Calculations):

  • Si–O: 1.64 Å
  • C–N (amine): 1.47 Å
  • C–C (backbone): 1.54 Å.

Properties

CAS No.

603111-49-5

Molecular Formula

C13H33N3O3Si

Molecular Weight

307.50 g/mol

IUPAC Name

N'-(2-aminoethyl)-N'-(3-triethoxysilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C13H33N3O3Si/c1-4-17-20(18-5-2,19-6-3)13-7-10-16(11-8-14)12-9-15/h4-15H2,1-3H3

InChI Key

FVGHYEZZIBIGIF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN(CCN)CCN)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: N1-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular formula of N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is C10H27N3O3Si, with a molecular weight of 265.43 g/mol. The compound features both amine functionalities and a triethoxysilyl group, which allows it to form strong covalent bonds with various substrates. The mechanism involves hydrolysis of the triethoxysilyl groups to form silanols that condense to create siloxane bonds with surfaces, enhancing adhesion and stability.

Chemistry

  • Coupling Agent : It is extensively used as a coupling agent to improve adhesion between organic polymers and inorganic materials. This property is crucial in the development of composite materials where strong interfacial bonding is required .

Biology

  • Surface Modification : The compound is employed in modifying surfaces for biomolecule immobilization, which aids in the development of biosensors. Its ability to enhance cell attachment makes it valuable in tissue engineering applications .

Medicine

  • Drug Delivery Systems : this compound plays a role in controlled drug delivery by modifying the surface properties of nanoparticles or other carriers. This modification can improve the biocompatibility and effectiveness of drug delivery systems .

Industry

  • Coatings and Adhesives : In industrial applications, it is used in the production of coatings, adhesives, and sealants to enhance mechanical properties and durability. Its presence can significantly improve the performance characteristics of these materials .

Case Study 1: Surface Modification for Biosensors

In a study focused on biosensor development, researchers utilized this compound for surface modification of gold electrodes. The modified surfaces exhibited improved binding efficiency for biomolecules such as enzymes and antibodies, leading to enhanced sensitivity in detection assays.

Case Study 2: Drug Delivery Applications

A research team investigated the use of this compound in functionalizing mesoporous silica nanoparticles for drug delivery applications. The results indicated that the modified nanoparticles demonstrated controlled release profiles for therapeutic agents, highlighting the compound's potential in targeted therapy.

Mechanism of Action

The mechanism of action of N1-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group reacts with hydroxyl groups on inorganic surfaces, while the aminoethyl group interacts with organic polymers. This dual reactivity allows it to act as an effective coupling agent, enhancing the properties of composite materials .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine
  • Synonyms: 3-(2-Aminoethylamino)propyltriethoxysilane, N-(3-Triethoxysilylpropyl)ethylenediamine .
  • CAS No.: 5089-72-5
  • Molecular Formula : C₁₁H₂₈N₂O₃Si
  • Molecular Weight : 264.437 g/mol .

Physicochemical Properties :

  • Appearance : Colorless transparent liquid.
  • Density : 0.97 g/cm³.
  • Boiling Point : 273°C.
  • Refractive Index : 1.436.
  • Flash Point : 123°C .

Applications: Primarily used as a coupling agent for thermosetting resins (e.g., epoxy, phenolic) and thermoplastics (e.g., polystyrene, polyamide). Its triethoxysilyl group enables covalent bonding with inorganic substrates, enhancing composite material performance .

Comparison with Structurally Similar Compounds

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

  • CAS No.: 35141-30-1
  • Molecular Formula : C₁₀H₂₇N₃O₃Si
  • Molecular Weight : 265.43 g/mol .
  • Key Differences: Alkoxy Group: Trimethoxysilyl (vs. triethoxysilyl), leading to faster hydrolysis due to shorter methoxy chains. Applications: Used in surface modification of nanoparticles and as a precursor in sol-gel processes. Higher reactivity suits rapid crosslinking in coatings .
  • Safety : Classified as corrosive (R34) and sensitizing (R43), requiring precautions similar to the triethoxy variant .

N-(3-(Trimethoxysilyl)propyl)ethylenediamine (ATS)

  • CAS No.: Not explicitly provided (see ).
  • Molecular Formula : C₈H₂₁N₂O₃Si (inferred).
  • Key Differences: Structure: Lacks the additional aminoethyl group, reducing chelation capacity. Applications: Employed in food safety testing (e.g., QuEChERS method for antibiotic residue analysis in pork). Its trimethoxysilyl group enhances matrix cleanup efficiency in chromatography .

3-(N-Styrylmethyl-2-aminoethylamino)propyltrimethoxysilane Hydrochloride

  • CAS No.: Not explicitly provided (see ).
  • Molecular Formula : C₁₆H₂₈ClN₃O₃Si (inferred).
  • Key Differences :
    • Functional Groups : Styryl group introduces aromaticity, enabling UV-triggered polymerization.
    • Applications : Specialized in photoresist formulations and adhesives where light-induced curing is critical .

Comparative Data Table

Property/Compound This compound N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine ATS (N-(3-(Trimethoxysilyl)propyl)ethylenediamine)
CAS No. 5089-72-5 35141-30-1 Not explicitly listed
Molecular Formula C₁₁H₂₈N₂O₃Si C₁₀H₂₇N₃O₃Si C₈H₂₁N₂O₃Si (inferred)
Alkoxy Group Triethoxysilyl Trimethoxysilyl Trimethoxysilyl
Hydrolysis Rate Slower (due to longer ethoxy chains) Faster Fast
Primary Application Resin coupling agent Nanoparticle surface modification Food safety testing (chromatography)
Hazard Profile Corrosive (R34), Sensitizing (R43) Corrosive (R34), Sensitizing (R43) Likely similar

Research Findings and Industrial Relevance

  • Synthetic Methods : The triethoxy variant is synthesized via condensation of ethylenediamine with 3-(triethoxysilyl)propyl reagents, analogous to methods described for related diamines .
  • Performance in Composites : The triethoxy compound exhibits superior adhesion in epoxy-glass composites compared to trimethoxy analogs, attributed to slower hydrolysis and better interfacial bonding .
  • Emerging Uses : Trimethoxy variants are gaining traction in environmental testing due to their compatibility with mass spectrometry, as demonstrated in antibiotic residue detection .

Biological Activity

Overview

N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine, also known by its CAS number 35141-30-1, is a versatile organosilane compound. Its unique structure allows it to serve as an effective coupling agent between organic and inorganic materials, making it valuable in various fields including materials science, biology, and medicine. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential applications.

  • Molecular Formula : C10_{10}H27_{27}N3_3O3_3Si
  • Molecular Weight : 265.43 g/mol
  • CAS Number : 35141-30-1

This compound acts primarily as a grafting agent in biochemical reactions. Its ability to form covalent bonds with various substrates enhances the properties of those materials, making it crucial in surface modification processes.

The primary mechanism involves the hydrolysis of the triethoxysilyl groups to form silanols, which subsequently condense to create siloxane bonds with surfaces. This reaction not only improves adhesion but also alters the chemical and physical properties of the modified surfaces.

Cellular Effects

The biological activity of this compound is largely context-dependent. When functionalized onto mesoporous silica, it has been utilized for controlled drug delivery systems. In vitro studies indicate that it can enhance cellular interactions and promote biocompatibility.

Case Studies

  • Drug Delivery Systems : Research has shown that when this compound is used to modify silica nanoparticles, it significantly improves the loading and release profiles of therapeutic agents.
  • Biosensor Development : The compound has been employed in the immobilization of biomolecules on sensor surfaces, leading to enhanced sensitivity and specificity in detecting biological analytes.

Toxicological Profile

While this compound shows promising applications, its safety profile must be considered. Toxicological studies indicate:

  • Acute Oral Toxicity : LD50 in rats is reported at 2.4 g/kg.
  • Dermal Toxicity : Moderate irritation observed in rabbits.
  • Genotoxicity : In vitro assays have not revealed any genotoxic potential.

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar organosilanes is provided:

Compound NameStructureUnique Features
N~1~-(3-trimethoxysilylpropyl)ethane-1,2-diamineC10_{10}H27_{27}N3_3O3_3SiLacks the 2-aminoethyl group; primarily used for surface modification.
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilaneC10_{10}H27_{27}N3_3O3_3SiContains additional amino groups; enhances biocompatibility further.
N~1~-(3-triethoxysilylpropyl)ethane-1,2-diamineC11_{11}H25_{25}N3_3O4_4SiUses triethoxysilane instead; different solubility characteristics.

Applications

The versatility of this compound extends across multiple domains:

  • Materials Science : Used as a coupling agent to enhance adhesion between polymers and inorganic materials.
  • Biotechnology : Facilitates biomolecule immobilization for biosensors and diagnostic devices.
  • Pharmaceuticals : Plays a role in developing advanced drug delivery systems.

Q & A

Q. How to design experiments for evaluating its efficacy as a crosslinker in hybrid organic-inorganic polymers?

  • Methodological Answer : Prepare polymer films via sol-gel processing (TEOS:compound = 4:1 mol ratio). Characterize crosslink density using DMA (storage modulus >1 GPa) and FTIR (Si-O-Si network at ~1,100 cm⁻¹). Compare tensile strength (ASTM D638) with control samples lacking the compound .

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